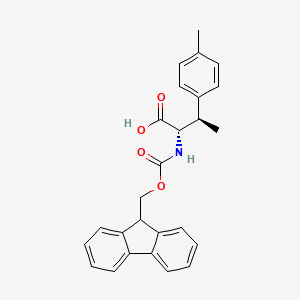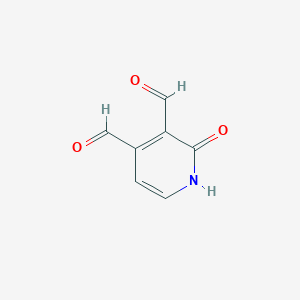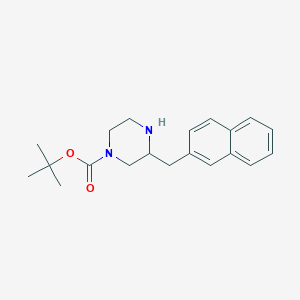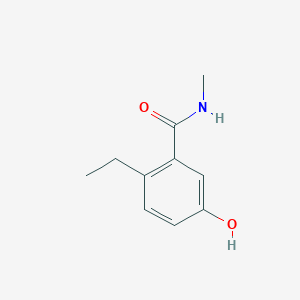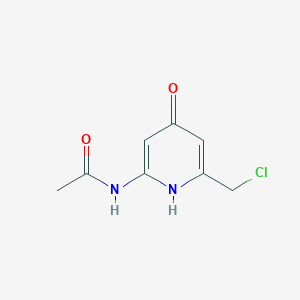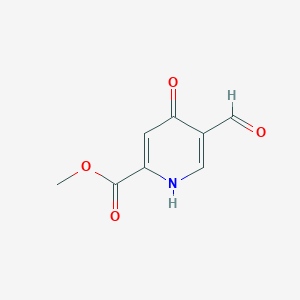![molecular formula C9H11N3O B14850240 2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL](/img/structure/B14850240.png)
2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-AMINOETHYL-5(6)-HYDROXYL-BENZIMIDAZOLE is a heterocyclic compound that features a benzimidazole core with an aminoethyl and hydroxyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINOETHYL-5(6)-HYDROXYL-BENZIMIDAZOLE typically involves the condensation of o-phenylenediamine with glyoxylic acid, followed by cyclization and subsequent functionalization to introduce the aminoethyl and hydroxyl groups. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-AMINOETHYL-5(6)-HYDROXYL-BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzimidazole derivatives with ketone or aldehyde functionalities.
Wissenschaftliche Forschungsanwendungen
2-AMINOETHYL-5(6)-HYDROXYL-BENZIMIDAZOLE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-AMINOETHYL-5(6)-HYDROXYL-BENZIMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl and hydroxyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
2-AMINOETHYL-5(6)-METHOXY-BENZIMIDAZOLE: Similar in structure but with a methoxy group instead of a hydroxyl group.
2-AMINOETHYL-5(6)-METHYL-BENZIMIDAZOLE: Features a methyl group instead of a hydroxyl group.
Uniqueness: 2-AMINOETHYL-5(6)-HYDROXYL-BENZIMIDAZOLE is unique due to the presence of both aminoethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for versatile applications in various fields.
Eigenschaften
Molekularformel |
C9H11N3O |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
2-(2-aminoethyl)-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C9H11N3O/c10-4-3-9-11-7-2-1-6(13)5-8(7)12-9/h1-2,5,13H,3-4,10H2,(H,11,12) |
InChI-Schlüssel |
DPOHIJXKNIRBRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)NC(=N2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)



